

The Role of NaV1.8 in Chronic Pain Signaling: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: KG-548

Cat. No.: B068006

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The voltage-gated sodium channel NaV1.8, encoded by the SCN10A gene, is a critical player in the pathophysiology of chronic pain.^{[1][2][3]} Predominantly expressed in nociceptive primary sensory neurons of the dorsal root ganglion (DRG) and trigeminal ganglion, NaV1.8 is responsible for the majority of the inward sodium current that underlies the upstroke of the action potential in these cells.^{[1][4][5][6]} In chronic pain states, including both neuropathic and inflammatory pain, the expression, trafficking, and function of NaV1.8 are significantly altered, leading to neuronal hyperexcitability and contributing to the generation and maintenance of pain.^{[4][7][8][9]} This guide provides an in-depth technical overview of the role of NaV1.8 in chronic pain signaling, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing associated signaling pathways and workflows.

NaV1.8 Expression and Function in Nociceptors

NaV1.8 is a tetrodotoxin-resistant (TTX-R) sodium channel, which distinguishes it from most other sodium channels in the nervous system.^[5] Its biophysical properties, including a depolarized voltage dependence of activation and slow inactivation kinetics, make it a key contributor to repetitive firing in nociceptors.^{[4][6]} Under normal physiological conditions, NaV1.8 is crucial for the transmission of noxious stimuli. However, in chronic pain, its role becomes maladaptive.

Alterations of NaV1.8 in Chronic Pain Models

Animal models of chronic pain have been instrumental in elucidating the role of NaV1.8. The two most commonly used models are the Chronic Constriction Injury (CCI) model for neuropathic pain and the Complete Freund's Adjuvant (CFA) model for inflammatory pain.

Neuropathic Pain (Chronic Constriction Injury Model)

In the CCI model, a loose ligation of the sciatic nerve leads to the development of pain behaviors that mimic human neuropathic pain.[\[1\]](#)[\[10\]](#) Studies using this model have shown significant changes in NaV1.8 expression and function.

Quantitative Data on NaV1.8 in the CCI Model

Parameter	Change	Magnitude of Change	Reference
mRNA Expression (SCN10A)	Downregulation in injured DRG neurons	~50% decrease	[11]
Protein Expression	Downregulation in injured DRG neurons	Significant decrease	[10]
Current Density	Decrease in injured DRG neurons	From -27.10 ± 6.03 pA/pF to -14.75 ± 4.01 pA/pF	[10]
Voltage-dependence of Activation	Depolarizing shift	+5.3 mV	[10] [11]
Voltage-dependence of Inactivation	Hyperpolarizing shift	-10 mV	[10] [11]

Inflammatory Pain (Complete Freund's Adjuvant Model)

The injection of CFA into the paw of a rodent induces a localized and persistent inflammation, providing a model to study inflammatory pain.[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#) In this model, the expression and activity of NaV1.8 are generally upregulated.

Quantitative Data on NaV1.8 in the CFA Model

Parameter	Change	Magnitude of Change	Reference
mRNA Expression (SCN10A)	Upregulation in DRG	Significant increase	[8][16]
Protein Expression	Upregulation in DRG	84% increase in NaV1.8-positive neurons	[2][4]
Current Density	Increase in DRG neurons	From -49.6 ± 2.4 pA/pF to -108.1 ± 1.5 pA/pF (at day 14)	[2][17]
Voltage-dependence of Activation	Hyperpolarizing shift	Significant leftward shift	[2]

Signaling Pathways Modulating NaV1.8 in Chronic Pain

The function of NaV1.8 is dynamically regulated by various intracellular signaling pathways that are often activated in chronic pain states. Key among these are pathways involving Protein Kinase A (PKA) and Protein Kinase C (PKC).

PKA-Mediated Modulation

Inflammatory mediators can lead to the activation of PKA, which can directly phosphorylate NaV1.8.[7][18] This phosphorylation has been shown to increase NaV1.8 current density and shift the voltage-dependence of activation to more hyperpolarized potentials, thereby increasing neuronal excitability.[7][18]

[Click to download full resolution via product page](#)

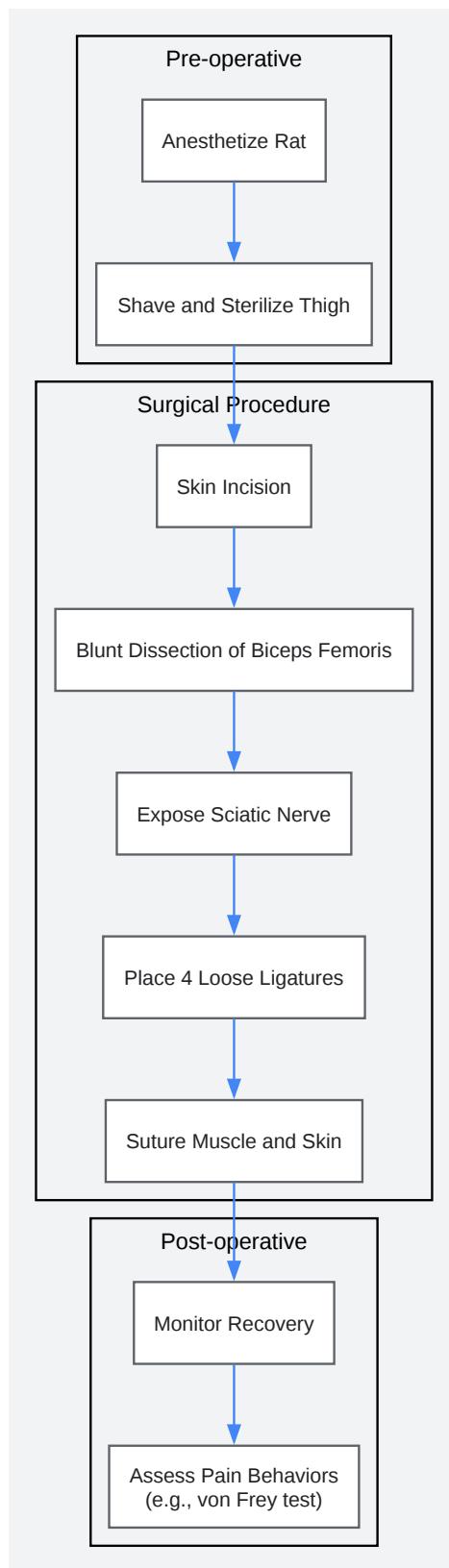
PKA signaling pathway modulating NaV1.8 function.

PKC-Mediated Modulation

Activation of PKC, particularly the epsilon isoform (PKC ϵ), has been strongly implicated in mechanical hyperalgesia.^{[12][19]} PKC ϵ can directly phosphorylate NaV1.8 at serine residue S1452, leading to increased channel function, a hyperpolarizing shift in the voltage-dependence of activation, and a depolarizing shift in inactivation.^{[12][19][20]}

[Click to download full resolution via product page](#)

PKC signaling pathway modulating NaV1.8 function.

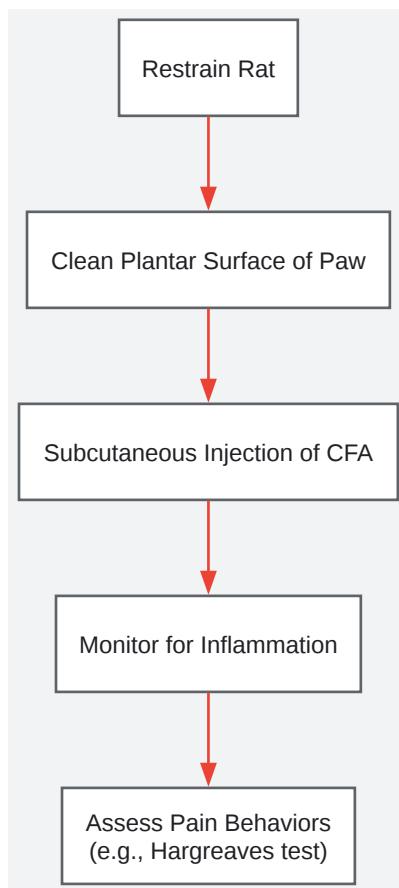

Experimental Protocols

Animal Models of Chronic Pain

This protocol describes the induction of the CCI model in rats, as adapted from Bennett and Xie (1988).

- Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane).
- Surgical Preparation: Shave the lateral surface of the thigh on the desired side and sterilize the skin with an antiseptic solution.
- Incision: Make a small skin incision on the lateral side of the thigh.
- Muscle Separation: Bluntly dissect through the biceps femoris muscle to expose the sciatic nerve.
- Ligation: Carefully free the sciatic nerve from the surrounding connective tissue. Place four loose ligatures (e.g., 4-0 chromic gut suture) around the nerve with about 1 mm spacing between them. The ligatures should be tightened until they just elicit a brief twitch in the corresponding muscle.
- Closure: Suture the muscle layer and close the skin incision with wound clips or sutures.

- Post-operative Care: Monitor the animal for recovery and provide appropriate post-operative care. Pain behaviors typically develop within a few days and can be assessed using methods like the von Frey test for mechanical allodynia.[\[1\]](#)[\[4\]](#)[\[10\]](#)[\[18\]](#)



[Click to download full resolution via product page](#)

Experimental workflow for the Chronic Constriction Injury model.

This protocol outlines the induction of the CFA model in rats.

- Animal Handling: Gently restrain the rat.
- Injection Site Preparation: Clean the plantar surface of the desired hind paw with an alcohol swab.
- CFA Injection: Inject a specific volume (e.g., 100 μ l) of CFA emulsion subcutaneously into the plantar surface of the paw using a fine-gauge needle.
- Observation: Return the animal to its cage and monitor for signs of inflammation (e.g., edema, erythema).
- Behavioral Assessment: Pain behaviors, such as thermal hyperalgesia (Hargreaves test) and mechanical allodynia (von Frey test), can be assessed at various time points after injection.
[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)

[Click to download full resolution via product page](#)

Experimental workflow for the Complete Freund's Adjuvant model.

Electrophysiology: Whole-Cell Patch-Clamp Recording of NaV1.8 Currents

This protocol provides a general framework for recording NaV1.8 currents from dissociated DRG neurons.

- DRG Neuron Dissociation:
 - Euthanize the animal and dissect the DRGs.
 - Treat the ganglia with a combination of enzymes (e.g., collagenase and dispase) to dissociate the neurons.
 - Mechanically triturate the ganglia to obtain a single-cell suspension.
 - Plate the neurons on coated coverslips and culture for a short period.[\[14\]](#)[\[21\]](#)
- Patch-Clamp Recording:
 - Place a coverslip with adherent neurons in a recording chamber on an inverted microscope.
 - Continuously perfuse the chamber with an external solution containing blockers for other ion channels (e.g., K⁺ and Ca²⁺ channels) and TTX to isolate TTX-R sodium currents.
 - Use a glass micropipette filled with an internal solution to form a high-resistance seal (gigaohm seal) with the membrane of a neuron.
 - Rupture the membrane patch to achieve the whole-cell configuration.
 - Apply a series of voltage steps to elicit and record NaV1.8 currents using a patch-clamp amplifier and data acquisition software.[\[22\]](#)[\[23\]](#)[\[24\]](#)[\[25\]](#)

Immunohistochemistry for NaV1.8 in DRG Sections

This protocol describes the immunofluorescent staining of NaV1.8 in DRG tissue sections.

- Tissue Preparation:
 - Persevere the animal with saline followed by a fixative (e.g., 4% paraformaldehyde).
 - Dissect the DRGs and post-fix them in the same fixative.
 - Cryoprotect the tissue in a sucrose solution.
 - Embed the DRGs in a cryo-embedding medium and freeze.
 - Cut thin sections (e.g., 10-20 μ m) using a cryostat and mount them on slides.[\[26\]](#)
- Immunostaining:
 - Wash the sections to remove the embedding medium.
 - Perform antigen retrieval if necessary.
 - Block non-specific antibody binding with a blocking solution (e.g., containing normal serum and a detergent).
 - Incubate the sections with a primary antibody specific for NaV1.8 overnight at 4°C.
 - Wash the sections and incubate with a fluorescently labeled secondary antibody that recognizes the primary antibody.
 - Mount the slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).
- Imaging and Analysis:
 - Visualize the staining using a fluorescence microscope.
 - Quantify the fluorescence intensity or the number of NaV1.8-positive cells using image analysis software.[\[27\]](#)

NaV1.8 as a Therapeutic Target

The critical role of NaV1.8 in chronic pain signaling makes it an attractive target for the development of novel analgesics.[\[1\]](#)[\[6\]](#)[\[17\]](#)[\[18\]](#)[\[28\]](#)[\[29\]](#)[\[30\]](#)[\[31\]](#) Selective blockers of NaV1.8 are

expected to reduce the hyperexcitability of nociceptors without causing the side effects associated with non-selective sodium channel blockers.[18][28][29] Several selective NaV1.8 inhibitors are currently in preclinical and clinical development.

Conclusion

NaV1.8 is a key contributor to the hyperexcitability of sensory neurons in chronic pain states. Its expression and function are upregulated in inflammatory pain and dysregulated in neuropathic pain. The modulation of NaV1.8 by intracellular signaling pathways, particularly those involving PKA and PKC, provides a mechanism for the sensitization of nociceptors. The development of selective NaV1.8 blockers holds great promise for the treatment of chronic pain. Further research into the complex regulation of NaV1.8 will continue to provide valuable insights into the mechanisms of chronic pain and aid in the development of more effective therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Phosphorylation of Sodium Channel Nav1.8 by p38 Mitogen-Activated Protein Kinase Increases Current Density in Dorsal Root Ganglion Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional up-regulation of Nav1.8 sodium channel in A β afferent fibers subjected to chronic peripheral inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scRNA-sequencing reveals subtype-specific transcriptomic perturbations in DRG neurons of PirtEGFPf mice in neuropathic pain condition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antisense-Mediated Knockdown of NaV1.8, but Not NaV1.9, Generates Inhibitory Effects on Complete Freund's Adjuvant-Induced Inflammatory Pain in Rat | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. Discovery and Optimization of Selective Nav1.8 Modulator Series That Demonstrate Efficacy in Preclinical Models of Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Regulation of Sodium Channel Activity by Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Electroacupuncture Reduces Carrageenan- and CFA-Induced Inflammatory Pain Accompanied by Changing the Expression of Nav1.7 and Nav1.8, rather than Nav1.9, in Mice Dorsal Root Ganglia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. researchgate.net [researchgate.net]
- 12. JCI - PKC ϵ phosphorylation of the sodium channel NaV1.8 increases channel function and produces mechanical hyperalgesia in mice [jci.org]
- 13. Modulation of Nav1.7 and Nav1.8 peripheral nerve sodium channels by protein kinase A and protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Increased Resurgent Sodium Currents in Nav1.8 Contribute to Nociceptive Sensory Neuron Hyperexcitability Associated with Peripheral Neuropathies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. openpharmacologyjournal.com [openpharmacologyjournal.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. The trafficking of NaV1.8 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. PKC ϵ phosphorylation of the sodium channel NaV1.8 increases channel function and produces mechanical hyperalgesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Optimized primary dorsal root ganglion cell culture protocol for reliable K⁺ current patch-clamp recordings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Whole Cell Patch Clamp Protocol [protocols.io]
- 24. docs.axolbio.com [docs.axolbio.com]
- 25. Whole-cell patch-clamp recording and parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Primer for Immunohistochemistry on Cryosectioned Rat Brain Tissue: Example Staining for Microglia and Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Open-source method of image cytometry in dorsal root ganglia tissue with immunofluorescence - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Discovery and Optimization of Selective Nav1.8 Modulator Series That Demonstrate Efficacy in Preclinical Models of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 29. A-803467, a potent and selective Nav1.8 sodium channel blocker, attenuates neuropathic and inflammatory pain in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Discordance between preclinical and clinical testing of NaV1.7-selective inhibitors for pain - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [The Role of NaV1.8 in Chronic Pain Signaling: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b068006#role-of-nav1-8-in-chronic-pain-signaling]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com